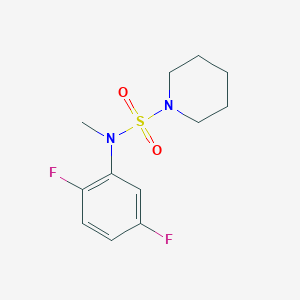
2-chloro-N,N-dimethyl-6-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N,N-dimethyl-6-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CDMTS, and it is a sulfonamide derivative that contains a trifluoromethyl group. CDMTS has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
CDMTS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, CDMTS has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In organic synthesis, CDMTS has been used as a reagent for the synthesis of various compounds, including sulfonamides and amides. In materials science, CDMTS has been investigated for its potential as a building block for the synthesis of functional materials, including metal-organic frameworks.
Wirkmechanismus
The mechanism of action of CDMTS is not fully understood, but it is believed to involve the inhibition of various enzymes, including carbonic anhydrase and histone deacetylases. CDMTS has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, CDMTS has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CDMTS has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, histone deacetylases, and the production of pro-inflammatory cytokines. CDMTS has also been shown to induce apoptosis in cancer cells and have potential neuroprotective effects in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CDMTS has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, CDMTS has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
CDMTS has several potential future directions, including the development of new therapeutic agents for cancer and Alzheimer's disease, the synthesis of new functional materials, and the investigation of the mechanism of action of CDMTS. Additionally, the development of new synthesis methods for CDMTS and its derivatives may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Synthesemethoden
CDMTS can be synthesized using various methods, including the reaction of 2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride with dimethylamine. This reaction results in the formation of CDMTS, which is a white crystalline powder. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Eigenschaften
IUPAC Name |
2-chloro-N,N-dimethyl-6-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO2S/c1-14(2)17(15,16)8-6(9(11,12)13)4-3-5-7(8)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQWCJJLAZBGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-dimethyl-6-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)

![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)







![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)